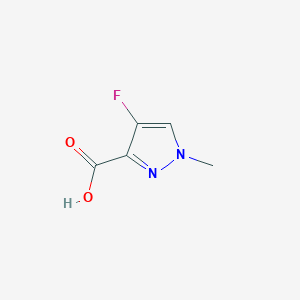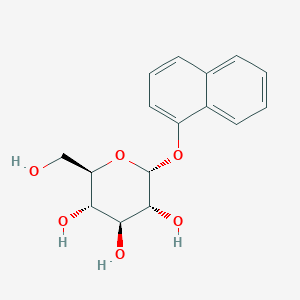![molecular formula C14H16N2O4 B2998067 N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide CAS No. 2411195-29-2](/img/structure/B2998067.png)
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide, also known as MBOCA, is a chemical compound that has been widely used in the manufacturing of polyurethane products. MBOCA is a potent carcinogen, and its use has been restricted due to its harmful effects on human health. However, MBOCA has also been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide is a potent carcinogen that induces DNA damage through the formation of DNA adducts. The formation of these adducts leads to mutations and chromosomal aberrations, which can ultimately lead to the development of cancer. N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage, oxidative stress, and inflammation. N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has several advantages for use in lab experiments. It is a potent carcinogen that can induce tumors in animals, making it a valuable tool for studying cancer biology and developing new cancer treatments. However, the use of N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide is also associated with several limitations. It is a highly toxic and carcinogenic compound that requires special handling and disposal procedures. It also poses a risk to the health and safety of researchers working with the compound.
Direcciones Futuras
There are several future directions for research on N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide. One area of interest is the development of new cancer treatments based on the mechanisms of action of N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide. Another area of interest is the development of new methods for detecting N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide exposure in humans and animals. Additionally, there is a need for further research on the toxicological effects of N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide to better understand its potential risks to human health.
Métodos De Síntesis
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide is synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with propionyl chloride, followed by the reaction of the resulting product with methylamine and epichlorohydrin. The final product is obtained through the reaction of the intermediate product with oxalic acid.
Aplicaciones Científicas De Investigación
N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the mechanisms of carcinogenesis and DNA damage. N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide has also been used to induce tumors in animals for the purpose of studying cancer biology and developing new cancer treatments.
Propiedades
IUPAC Name |
N-[2-methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7(2)12(16-13(17)11-6-19-11)8-3-4-9-10(5-8)20-14(18)15-9/h3-5,7,11-12H,6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIASMMPNCPLGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)NC(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzodioxol-5-yl)-5-(3,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)


![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)
![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)
![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)
![2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2997995.png)
![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2997999.png)
![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)



